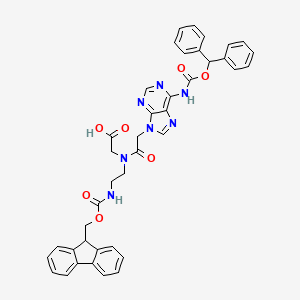

Fmoc-pna-a(bhoc)-oh

Vue d'ensemble

Description

“Fmoc-pna-a(bhoc)-oh” is a type of peptide nucleic acid (PNA) monomer. It is protected by a Boc (tert-butyloxycarbonyl) group and is used in Fmoc (fluoren-9-ylmethoxycarbonyl)-based PNA oligomerization . The monomers can be used interchangeably with standard Fmoc PNA monomers .

Synthesis Analysis

The synthesis of “Fmoc-pna-a(bhoc)-oh” involves a Boc-protecting group strategy for Fmoc-based PNA oligomerization . This process has been developed for thymine, 2,6-diaminopurine (DAP), and 2-aminopurine (2AP) . The synthesis protocols involve either a manual synthesis method at room temperature or automated microwave-assisted coupling of monomers on a peptide synthesizer .Molecular Structure Analysis

The molecular structure of “Fmoc-pna-a(bhoc)-oh” is complex, as it involves the assembly of monomers with a Boc protection scheme for the primary amine of the (2-aminoethyl)glycine backbone and nucleobase amino functionalities .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “Fmoc-pna-a(bhoc)-oh” include the coupling of monomers promoted by stable, activated pentafluorophenyl esters or the corresponding carboxylic acids in combination with 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU)/N-hydroxybenzotriazole (HOBt) . Fmoc removal is achieved using 30% piperidine in 20% dimethyl sulfoxide (DMSO) in N-methyl-2-pyrrolidone (NMP) .Applications De Recherche Scientifique

Application Summary

“Fmoc-pna-a(bhoc)-oh” is used in the synthesis of Peptide Nucleic Acids (PNAs), which are synthetic mimics of DNA and RNA . They are stable, non-toxic, and have found applications in many fields of science, from pure chemistry to drug discovery, nanotechnology, and prebiotic chemistry .

Results or Outcomes

The use of “Fmoc-pna-a(bhoc)-oh” in the synthesis of PNAs has facilitated the exploration of PNA-peptide conjugates as potential antisense antibiotics . This has necessitated fast and efficient synthesis protocols for amounts that facilitate determination of structure-activity relationships and in vivo studies in animal infection models .

Automated Synthesis

Application Summary

“Fmoc-pna-a(bhoc)-oh” is used in the automated synthesis of Peptide Nucleic Acids (PNAs) using microwave-assisted methods .

Methods of Application

The automated synthesis method involves the use of a peptide synthesizer and microwave heating . This method allows for faster and more efficient synthesis of PNAs, which is particularly useful for large-scale production .

Results or Outcomes

The automated synthesis method has been shown to be effective in producing large amounts of PNAs, which are necessary for in vivo studies in animal infection models .

Synthesis of PNA Monomers

Application Summary

“Fmoc-pna-a(bhoc)-oh” is used in the synthesis of PNA monomers .

Methods of Application

The synthesis of PNA monomers involves the use of a Boc protecting group strategy . To overcome the solubility problem of carboxymethyl-guanine derivative, a 2-trimethylsilylethyl group is introduced at O6 as a second protecting group .

Results or Outcomes

The synthesis of PNA monomers using “Fmoc-pna-a(bhoc)-oh” has been successful, and these monomers can be used interchangeably with standard Fmoc PNA monomers .

Biological Probes

Application Summary

“Fmoc-pna-a(bhoc)-oh” is used in the creation of biological probes .

Methods of Application

The biological probes are created by using PNA oligomers, which are synthesized using "Fmoc-pna-a(bhoc)-oh" . These probes are then used to detect specific sequences of DNA or RNA in a biological sample .

Results or Outcomes

The use of these biological probes has allowed for the detection of specific genetic diseases, providing a powerful tool for diagnosis and research .

Nano-Scaffold Components

Application Summary

“Fmoc-pna-a(bhoc)-oh” is used in the creation of nano-scaffold components .

Methods of Application

The nano-scaffold components are created by using PNA oligomers, which are synthesized using "Fmoc-pna-a(bhoc)-oh" . These components are then used in the construction of nanostructures for various applications .

Results or Outcomes

The use of these nano-scaffold components has allowed for the creation of complex nanostructures, providing a powerful tool for nanotechnology .

Diagnostic Tools for Genetic Diseases

Application Summary

“Fmoc-pna-a(bhoc)-oh” is used in the creation of diagnostic tools for genetic diseases .

Methods of Application

The diagnostic tools are created by using PNA oligomers, which are synthesized using "Fmoc-pna-a(bhoc)-oh" . These tools are then used to detect specific sequences of DNA or RNA associated with genetic diseases .

Results or Outcomes

The use of these diagnostic tools has allowed for the detection of specific genetic diseases, providing a powerful tool for diagnosis and research .

Orientations Futures

The future directions of “Fmoc-pna-a(bhoc)-oh” research could involve further exploration of PNA-peptide conjugates as potential antisense antibiotics . This would necessitate fast and efficient synthesis protocols for amounts that facilitate determination of structure-activity relationships and in vivo studies in animal infection models .

Propriétés

IUPAC Name |

2-[[2-[6-(benzhydryloxycarbonylamino)purin-9-yl]acetyl]-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H35N7O7/c48-33(46(22-34(49)50)20-19-41-39(51)53-23-32-30-17-9-7-15-28(30)29-16-8-10-18-31(29)32)21-47-25-44-35-37(42-24-43-38(35)47)45-40(52)54-36(26-11-3-1-4-12-26)27-13-5-2-6-14-27/h1-18,24-25,32,36H,19-23H2,(H,41,51)(H,49,50)(H,42,43,45,52) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVVQRXRVCLWIIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)NC3=C4C(=NC=N3)N(C=N4)CC(=O)N(CCNC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H35N7O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

725.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-pna-a(bhoc)-oh | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Aminoethyl [(2S)-2,3-bis[(3R,7R,11R)-3,7,11,15-tetramethylhexadecoxy]propyl] hydrogen phosphate](/img/structure/B3044025.png)

![[(2R)-2-(9,10-Dibromooctadecanoyloxy)-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B3044042.png)